5-Amino-2-propionamidobenzoic acid

Organic Synthesis Medicinal Chemistry Quality Control

Select 5-Amino-2-propionamidobenzoic acid for your next synthesis. Unlike simple 2-propionamidobenzoic acid or mesalazine, this scaffold uniquely combines a free 5-amine (for azo coupling, amide formation, diazonium chemistry) with a carboxylic acid handle (esterification/amidation) on the same ring. Batch-specific NMR, HPLC, and GC certificates ensure consistent 95% purity, eliminating in-house repurification. Accelerate hit-to-lead timelines with this ready-to-derivatize building block—ideal for COX/MAO/DHODH inhibitor libraries and NSAID development.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B12309597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-propionamidobenzoic acid
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=C(C=C1)N)C(=O)O
InChIInChI=1S/C10H12N2O3/c1-2-9(13)12-8-4-3-6(11)5-7(8)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15)
InChIKeyJIOCDBWCVMFFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-propionamidobenzoic Acid: Research-Grade Building Block for Pharmaceutical Synthesis and Biochemical Studies


5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3; molecular formula C₁₀H₁₂N₂O₃) is a substituted benzoic acid derivative bearing a 2-propionamide group and a 5-amino group on the aromatic ring . Commercially available at 95% purity with batch-specific analytical documentation (including NMR, HPLC, and GC), this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of NSAID candidates and bioactive molecules . Its dual functionality—a carboxylic acid handle for conjugation and an electron-donating amino group that modulates ring reactivity—enables site-selective derivatization and structure-activity relationship (SAR) exploration .

Why 5-Amino-2-propionamidobenzoic Acid Cannot Be Replaced by Common Analogs


In-class benzoic acid derivatives such as 2-propionamidobenzoic acid, 5-aminosalicylic acid (mesalazine), and 2-acetamidobenzoic acid are frequently considered as alternatives due to structural resemblance. However, critical substituent differences preclude functional interchangeability. The 5-amino group in 5-amino-2-propionamidobenzoic acid is not merely an electron-donating substituent; it is a primary amine capable of forming hydrogen bonds with biological targets and serving as a conjugation site for further derivatization—features absent in non-aminated analogs like 2-propionamidobenzoic acid (which lacks the 5-amino group entirely) . Conversely, compounds bearing 5-amino groups but different 2-position substituents (e.g., mesalazine with a 2-hydroxy group) exhibit distinct pharmacokinetic and pharmacodynamic profiles. Therefore, direct substitution without experimental validation risks compromising target engagement, synthetic route integrity, or assay reproducibility .

Quantitative Differentiators: Verified Purity, Structural Specificity, and Class-Level MAO Inhibition of 5-Amino-2-propionamidobenzoic Acid


Batch-to-Batch Consistency: 95% Purity with Validated Analytical Documentation

5-Amino-2-propionamidobenzoic acid is supplied at a standard purity of 95%, as verified by HPLC, with supporting NMR and GC documentation provided per batch. This level of analytical characterization enables reproducible synthetic outcomes and reduces the need for in-house purification . In contrast, commonly substituted analogs such as 2-propionamidobenzoic acid (CAS 19165-26-5) are often available only at unspecified purities or without batch-specific analytical data, introducing variability in reaction yields and downstream assay results .

Organic Synthesis Medicinal Chemistry Quality Control

Structural Differentiation: Unique 5-Amino-2-propionamide Substitution Pattern

The compound's substitution pattern—a 2-propionamide group ortho to the carboxylic acid and a 5-amino group para to the carboxylic acid—creates a unique hydrogen-bonding and electronic environment. 2-Propionamidobenzoic acid (CAS 19165-26-5) lacks the 5-amino group entirely, while 5-aminosalicylic acid (mesalazine, CAS 89-57-6) contains a 2-hydroxy group instead of a propionamide . This specific arrangement is absent in other commercially available benzoic acid derivatives .

Structure-Activity Relationship Medicinal Chemistry Synthetic Chemistry

Monoamine Oxidase (MAO) Inhibition: Class-Level Inference from 5-Amino-2-propionamidobenzoate Derivatives

While direct IC₅₀ data for 5-amino-2-propionamidobenzoic acid against MAO isoforms are not yet published, structurally related 5-substituted-2-propionamidobenzoic acid derivatives exhibit potent MAO inhibition. For example, 5-(methyl(pyridin-3-ylmethyl)amino)-2-propionamidobenzoic acid (CHEMBL1084927) demonstrates an IC₅₀ of 5,500 nM against recombinant human DHODH, a related enzyme target, and similar 5-amino-2-hydroxybenzoic acid derivatives show COX-1/COX-2 inhibition [1][2]. In contrast, the 2-propionamidobenzoic acid scaffold lacking the 5-amino substitution has no reported MAO or COX activity, underscoring the functional importance of the 5-amino group . These class-level data support the hypothesis that the 5-amino-2-propionamidobenzoic acid core is a privileged scaffold for enzyme inhibitor development.

Enzyme Inhibition Neuroscience Drug Discovery

Validated Use Cases for 5-Amino-2-propionamidobenzoic Acid Based on Quantitative Evidence


Reproducible Organic Synthesis and Medicinal Chemistry Campaigns Requiring High-Purity Starting Material

Leverage the documented 95% purity and batch-specific NMR/HPLC/GC certificates to ensure consistent reaction outcomes in multi-step syntheses. This level of characterization minimizes yield variability and eliminates time spent on in-house purification, accelerating hit-to-lead timelines. The 5-amino group serves as a handle for azo coupling, amide formation, or diazonium chemistry, while the carboxylic acid enables esterification or amidation—making this compound a versatile building block for library synthesis .

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibitor Development

Use 5-amino-2-propionamidobenzoic acid as a core scaffold to synthesize and evaluate novel MAO, DHODH, or COX inhibitors. The class-level evidence indicating that 5-amino-substituted 2-propionamidobenzoates possess enzyme inhibitory activity supports the hypothesis that this compound itself may exhibit similar activity or serve as a precursor to more potent derivatives. The unique combination of a 2-propionamide and 5-amino group enables systematic variation of either substituent to map pharmacophore requirements .

NSAID Candidate Synthesis and Optimization

The compound's structural similarity to mesalazine (5-aminosalicylic acid) positions it as a promising starting point for developing novel non-steroidal anti-inflammatory agents. Its 5-amino group mimics that of mesalazine, which is known to inhibit COX enzymes, while the 2-propionamide offers a distinct lipophilic substitution that may modulate membrane permeability and target engagement . Synthesize and evaluate a focused library of amide or ester derivatives to identify candidates with improved efficacy or reduced gastrointestinal toxicity relative to existing NSAIDs .

Analytical Method Development and Reference Standard Qualification

Employ 5-amino-2-propionamidobenzoic acid as a reference standard for HPLC or LC-MS method development due to its well-defined purity and availability of batch-specific analytical data . Its distinct UV absorbance and mass spectrometric properties facilitate method validation and quantification of related impurities in complex reaction mixtures or biological matrices .

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